

Allyltriphenylphosphonium Chloride: A Comprehensive Technical Guide to Synthesis and Characterization

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Compound of Interest

Compound Name: *Allyltriphenylphosphonium chloride*

Cat. No.: *B092311*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of **allyltriphenylphosphonium chloride**, a versatile reagent in organic synthesis. The document details the experimental protocol for its preparation, along with a comprehensive summary of its analytical characterization data.

Synthesis of Allyltriphenylphosphonium Chloride

Allyltriphenylphosphonium chloride is synthesized via the quaternization of triphenylphosphine with allyl chloride. This nucleophilic substitution reaction results in the formation of the phosphonium salt.

Experimental Protocol

Materials:

- Triphenylphosphine (Ph_3P)
- Allyl chloride ($\text{CH}_2=\text{CHCH}_2\text{Cl}$)
- Acetonitrile (CH_3CN), anhydrous

- Pentane
- Schlenk flask
- Stir bar
- Reflux condenser
- Vacuum filtration apparatus

Procedure:

- To an oven-dried Schlenk flask equipped with a stir bar, add a solution of triphenylphosphine (1.00 equivalent) in anhydrous acetonitrile.
- Under a nitrogen atmosphere, add allyl chloride (1.00 equivalent) to the solution.
- Heat the reaction mixture to 70 °C and maintain this temperature for 24 hours.
- After the reaction is complete, concentrate the mixture in vacuo to obtain the crude product.
- Purify the crude product by washing with pentane (3 x 10 mL).
- Isolate the resulting white solid by vacuum filtration.
- Dry the purified **allyltriphenylphosphonium chloride** for 12 hours in vacuo at room temperature.^[1]

Characterization Data

The identity and purity of the synthesized **allyltriphenylphosphonium chloride** can be confirmed using various spectroscopic and analytical techniques.

Physical and Chemical Properties

Property	Value
Molecular Formula	C ₂₁ H ₂₀ ClP[2]
Molecular Weight	338.8 g/mol [2]
Appearance	White to pale cream powder
Melting Point	227-233.5 °C

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

- δ 7.79-7.70 (m, 9H, Ar-H)[1]
- δ 7.64-7.61 (m, 6H, Ar-H)[1]
- δ 5.64-5.61 (m, 1H, -CH=)[1]
- δ 5.48 (dd, J = 16.8, 5.2 Hz, 1H, =CH₂)[1]
- δ 5.30 (dd, J = 10.0, 4.4 Hz, 1H, =CH₂)[1]
- δ 4.74 (dd, J = 15.6, 7.2 Hz, 2H, -CH₂-)[1]

¹³C{¹H} NMR (100 MHz, CDCl₃):

- δ 135.1 (d, J = 3.0 Hz)[1]
- δ 134.0 (d, J = 9.6 Hz)[1]
- δ 130.4 (d, J = 2.8 Hz)[1]
- δ 126.3 (d, J = 3.0 Hz)[1]
- δ 123.3 (d, J = 9.9 Hz)[1]
- δ 118.4 (d, J = 85.2 Hz)[1]

- δ 28.9 (d, J = 49.8 Hz)[1]

Mass Spectrometry (ESI-MS):

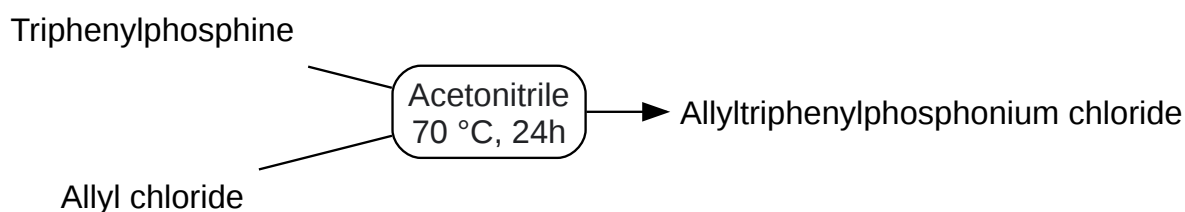
- Calculated for $C_{21}H_{20}P$ $[M]^+$: 303.1297[1]
- Found: 303.1290[1]

Infrared (IR) Spectroscopy:

- The IR spectrum is typically acquired using the KBr wafer technique.[2]

Visual Representations

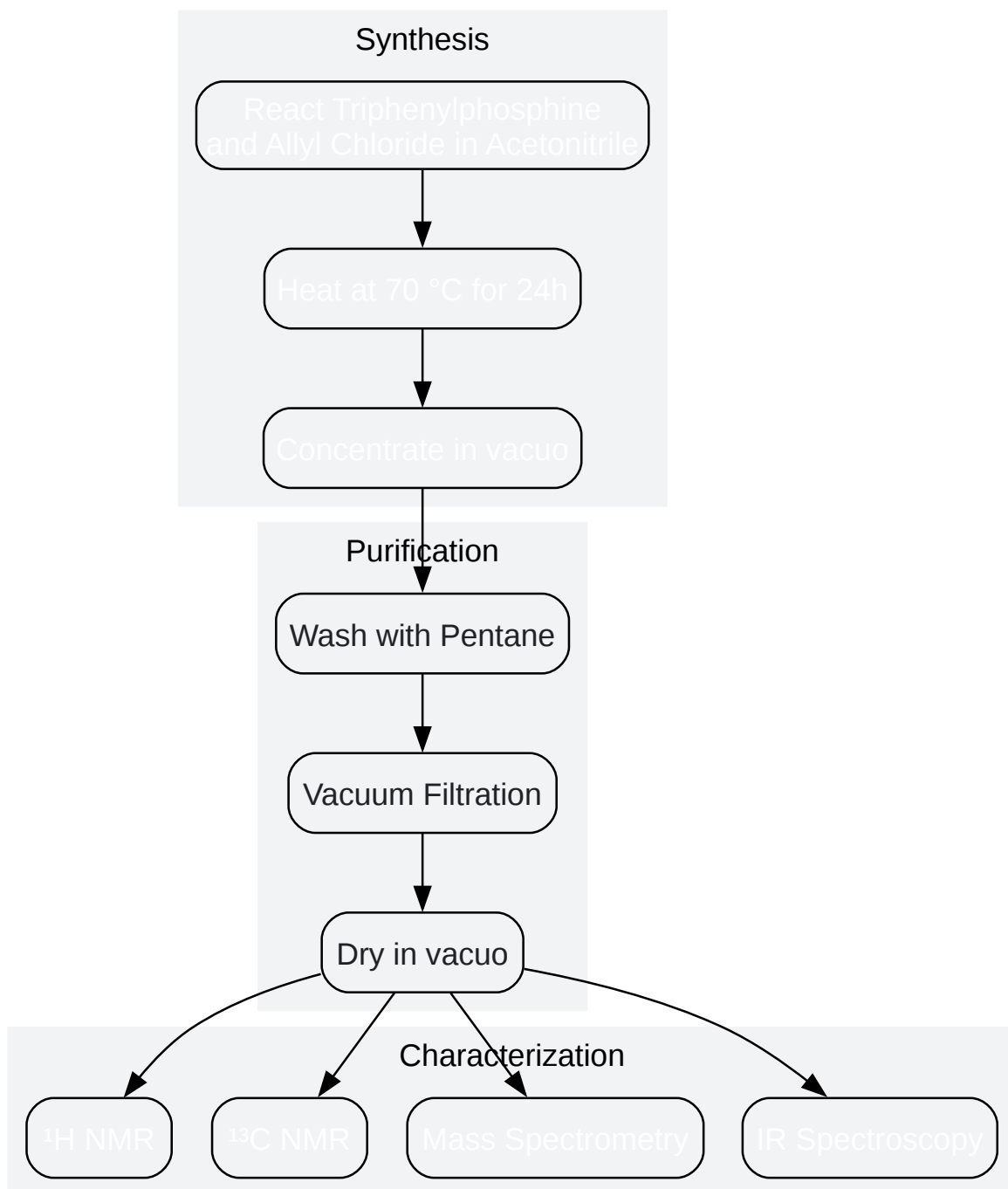
Synthesis Reaction



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Caption: Synthesis of **Allyltriphenylphosphonium Chloride**.

Experimental Workflow



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Caption: Experimental Workflow for Synthesis and Characterization.

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References

- 1. rsc.org [rsc.org]
- 2. Allyltriphenylphosphonium chloride | C₂₁H₂₀ClP | CID 2734120 - PubChem [pubchem.ncbi.nlm.nih.gov]
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